molecular formula C5H3F4N B1304850 2,2,3,3-Tetrafluorocyclobutanecarbonitrile CAS No. 356-81-0

2,2,3,3-Tetrafluorocyclobutanecarbonitrile

Cat. No. B1304850
CAS RN: 356-81-0
M. Wt: 153.08 g/mol
InChI Key: GSOKLACBKZQEAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated cyclobutanes can be complex due to the introduction of fluorine atoms. Paper describes the thermal dimerization of 2,2-difluoro enol silyl ethers leading to the formation of 3,3,4,4-tetrafluorocyclobutanes. This process involves a [2+2] cycloaddition that proceeds in a "head-to-head" fashion, resulting in the formation of trans and cis stereoisomers. Paper reports a migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) using commercially available fluorine sources, which proceeds via a Wagner-Meerwein rearrangement under mild conditions. These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile.

Molecular Structure Analysis

While the molecular structure of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile is not directly analyzed in the papers, the structural characterization of related compounds can provide valuable information. For instance, paper discusses the synthesis and structural characterization of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, which exhibit a distorted octahedral coordination of the central silicon atoms. This suggests that the introduction of fluorine atoms and other substituents can significantly affect the molecular geometry and electron distribution in cyclobutane derivatives.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, but they do offer insights into the reactivity of fluorinated cyclobutanes. For example, the tetrafluorocyclobutane-1,2-diols mentioned in paper can undergo desilylation, indicating that the fluorinated cyclobutanes can participate in further chemical transformations. Similarly, the gem-difluorocyclobutanes synthesized in paper can be transformed into carboxylic acids, amines, and alcohols, which are useful building blocks in medicinal chemistry. These reactions suggest that 2,2,3,3-Tetrafluorocyclobutanecarbonitrile could also be a versatile intermediate for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile are not discussed in the provided papers. However, the presence of fluorine atoms typically imparts unique properties to organic compounds, such as increased stability, lipophilicity, and the ability to form hydrogen bonds. The papers suggest that the introduction of fluorine into cyclobutane rings can lead to compounds with potential applications in medicinal chemistry due to their stability and functional group tolerance . The thermal behavior of related compounds, as mentioned in paper , also indicates that fluorinated cyclobutanes can have distinct thermal properties, which could be relevant for the compound of interest.

Scientific Research Applications

Chemical Synthesis and Properties

  • Rearrangement in Synthesis : 2,2,3,3-Tetrafluorocyclobutanecarbonitrile has been utilized in chemical synthesis, particularly in the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles. This process allows the synthesis of structurally significant compounds like malononitriles, which are analogs of tricyanofuran and tricyanopyrrole acceptors for donor–acceptor chromophores (Belikov et al., 2016).
  • Physical and Chemical Properties : Studies have examined the physical and chemical properties of compounds related to 2,2,3,3-Tetrafluorocyclobutanecarbonitrile. For instance, Tetrakis(tetrafluorocyclobuta)cyclooctatetraene, a related compound, exhibits unique structural features and reactive properties, such as rapid and reversible electrochemical reduction (Soulen & Wirz, 1985).

Environmental Implications and Recovery

  • Environmental Hazards and Recovery Technologies : Related perfluorocarbons, including octafluorocyclobutane, are used in semiconductor manufacturing and have significant environmental impacts due to their greenhouse gas properties. Research on recovery and recycle technologies for these compounds is crucial to mitigate their environmental footprint (Tsai, Chen, & Hsien, 2002).

Applications in Organic Chemistry

  • Keto−Enol Systems and Stability : The study of keto−enol systems in compounds like 2H-perfluorocyclobutanone, closely related to 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, has revealed insights into the relative stability of these compounds. This research has implications for understanding the chemical behavior of perfluorinated compounds (Lindner, Correa, Gino, & Lemal, 1996).
  • Vibrational Spectra and Conformations : Investigations into the vibrational spectra and conformations of polyhalogenated cyclobutanes, including 1-cyano-2,2,3,3-tetrafluorocyclobutanecarbonitrile, provide important insights into their molecular structure and behavior (Braude, Gatial, Klaeboe, Nielsen, & Powell, 1990).

Advanced Material Applications

  • Coating Technologies : Related fluorocarbons like octafluorocyclobutane have been used in coating technologies, such as atmospheric pressure plasma-enhanced chemical vapor deposition, to deposit fluorocarbon coatings on particles. These coatings have diverse applications in enhancing material properties (Abadjieva, Heijden, Creyghton, & Ommen, 2012).

properties

IUPAC Name

2,2,3,3-tetrafluorocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F4N/c6-4(7)1-3(2-10)5(4,8)9/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOKLACBKZQEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956977
Record name 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluorocyclobutanecarbonitrile

CAS RN

356-81-0
Record name 2,2,3,3-Tetrafluorocyclobutanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyano-2,2,3,3-tetrafluorocyclobutane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyano-2,2,3,3-tetrafluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AL Barney, TL Cairns - Journal of the American Chemical Society, 1950 - ACS Publications
Although 2, 2, 3, 3-tet. rafluorocyclobutanecarboxylic acid was readily isolated from the nitric acid oxidation of the corresponding 1-vinyl com-pound or from the acid hydrolysis of the …
Number of citations: 20 pubs.acs.org
RE Putnam, JE Castle - Journal of the American Chemical Society, 1961 - ACS Publications
A five-step synthesis of l, l, 2-trifluoro-3-trifluoromethylbutadiene from tetrafluoroethylene and acrylonitrile is described. Purification of the diene on a large scale was accomplished by …
Number of citations: 5 pubs.acs.org
RE Putnam, JL Anderson… - Journal of the American …, 1961 - ACS Publications
Tetrafluorobutadiene has been found to polymerize when heatedto give a mixture composed of a dimer, a trimer and higher polymers. The dimer was shown to be a divinylcyclobutane …
Number of citations: 9 pubs.acs.org
CG Krespan - The Journal of Organic Chemistry, 1962 - ACS Publications
A versatile new synthesis of fluorinated thiolanes has been foundin the reaction of sulfur, a fluoroolefin, and another un-saturated reactant at 150. This synthesis has also been extended …
Number of citations: 17 pubs.acs.org
IL Knunyants, C Li, VV Shokina - Russian Chemical Reviews, 1963 - iopscience.iop.org
CONTENTS I. Introduction 461 II. Fluorine-containing alkadienes 461 III. Fluorine-containing allenes 464 IV. Fluorine-containing diols 464 V. Fluorine-containing diethers 465 VI. …
Number of citations: 10 iopscience.iop.org
ER Alexander, A Mudrak - Journal of the American Chemical …, 1950 - ACS Publications
Studies on the Mechanism of Chugaev and Acetate Thermal Decompositions. II. cis- and trans-2-Methyl-1-tetralol Page 1 3194 Elliot R. Alexander and Anton Mudrak Vol. 2. Preparation …
Number of citations: 57 pubs.acs.org
RV SLONE - Encyclopedia of Polymer Science and Technology: v. 1 …, 2003 - John Wiley
Number of citations: 0

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